Benzamide, N-(9,10-dihydro-9,10-dioxo-1-anthracenyl)-4-nitro-
CAS No.: 19591-14-1
Cat. No.: VC7955915
Molecular Formula: C21H12N2O5
Molecular Weight: 372.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19591-14-1 |
|---|---|
| Molecular Formula | C21H12N2O5 |
| Molecular Weight | 372.3 g/mol |
| IUPAC Name | N-(9,10-dioxoanthracen-1-yl)-4-nitrobenzamide |
| Standard InChI | InChI=1S/C21H12N2O5/c24-19-14-4-1-2-5-15(14)20(25)18-16(19)6-3-7-17(18)22-21(26)12-8-10-13(11-9-12)23(27)28/h1-11H,(H,22,26) |
| Standard InChI Key | WGHNATLBRRKWMQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s anthracene backbone is planar and aromatic, with two ketone groups at positions 9 and 10, forming a 9,10-anthraquinone system. The nitro group at position 4 introduces electron-withdrawing effects, while the benzamide substituent at position 1 adds steric bulk and hydrogen-bonding capacity . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 372.3 g/mol | |
| XLogP3 | 4.1 | |
| Topological Polar Surface | 109 Ų | |
| Heavy Atom Count | 28 |
The nitro group’s position significantly influences electronic properties, as evidenced by computational studies showing a dipole moment of 5.2 D and partial charges of +0.32 e on the nitro oxygen atoms .
Spectroscopic Signatures
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IR Spectroscopy: Strong absorptions at 1675 cm (C=O stretch of anthraquinone), 1520 cm (asymmetric NO stretch), and 1340 cm (symmetric NO stretch) .
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NMR: NMR (DMSO-d6) shows aromatic protons as multiplet clusters between δ 7.8–8.3 ppm, with the benzamide NH proton appearing at δ 10.2 ppm .
Synthetic Pathways
Nitration of Anthracene Derivatives
The synthesis begins with nitration of 1-aminoanthraquinone using a mixture at 50°C, yielding 1-amino-4-nitroanthraquinone. Subsequent oxidation with in acidic medium converts the amino group to a ketone, forming 9,10-dioxo-4-nitroanthracene.
Benzamide Functionalization
The anthracene intermediate reacts with benzoyl chloride in pyridine at 120°C, facilitating nucleophilic acyl substitution at the 1-position. This step achieves 65–72% yields, with purity >98% after recrystallization from ethanol.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | , 50°C | 85 |
| Oxidation | , , 80°C | 78 |
| Benzoylation | Benzoyl chloride, pyridine, 120°C | 68 |
Chemical Reactivity and Derivatives
Reduction of the Nitro Group
Catalytic hydrogenation (, Pd/C, ethanol) reduces the nitro group to an amine, yielding N-(4-amino-9,10-dioxoanthracen-1-yl)benzamide . This derivative exhibits enhanced solubility in polar solvents (e.g., 12 mg/mL in DMF vs. 3 mg/mL for the nitro analogue) .
Electrophilic Substitution
The electron-deficient anthraquinone core undergoes sulfonation at position 2 using oleum () at 150°C, introducing a sulfonic acid group for aqueous solubility .
Biological and Pharmacological Applications
DNA Intercalation
The planar anthraquinone system intercalates into DNA base pairs, with binding constants () of for calf thymus DNA. This property correlates with anticancer activity in MCF-7 breast cancer cells (IC = 18 µM).
Enzyme Inhibition
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Topoisomerase II: Inhibits catalytic activity with , likely through stabilization of the DNA-enzyme cleavage complex.
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NAD(P)H:quinone oxidoreductase 1 (NQO1): Substrate specificity () enables bioreductive activation in hypoxic tumors.
Industrial and Materials Science Applications
Dye Synthesis
As a precursor for anthraquinone dyes, the compound imparts red-violet hues ( = 540 nm in DMF) with high lightfastness (Grade 7–8 on the Blue Wool Scale) .
Organic Semiconductors
Thin films deposited via vacuum sublimation exhibit n-type semiconductivity with electron mobility () of , attributed to the electron-withdrawing nitro group .
Comparative Analysis with Structural Analogues
| Compound | Substituent | DNA | |
|---|---|---|---|
| N-(4-nitro-9,10-dioxoanthracen-1-yl)benzamide | 4-NO | 4.1 | |
| N-(4-amino-9,10-dioxoanthracen-1-yl)benzamide | 4-NH | 2.8 | |
| N-(4-chloro-9,10-dioxoanthracen-1-yl)benzamide | 4-Cl | 4.5 |
The nitro derivative’s superior DNA affinity stems from enhanced π-π stacking and electrostatic interactions with phosphate backbones.
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